REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([CH:14]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:15][OH:16])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[OH-].[Na+]>O>[CH2:1]([O:16][CH2:15][CH:14]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH:3]1[O:5][CH2:4]1 |f:2.3|
|
Name
|
aliphatic glycidyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(CO)CCCCCCCCCC
|
Name
|
stannic chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred under nitrogen for an additional about 6 hours at about 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-Octyldodecyl glycidyl ether is prepared
|
Type
|
CUSTOM
|
Details
|
to about 70° C.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
CUSTOM
|
Details
|
reacted for about 6 hours at about 65° C
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After separating the aqueous layer
|
Type
|
WASH
|
Details
|
washed three times
|
Type
|
TEMPERATURE
|
Details
|
heated to about 95° C.
|
Type
|
CUSTOM
|
Details
|
sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
DISTILLATION
|
Details
|
distilled in the range of about 185°-210° C. and <1 mm Hg
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC(CCCCCCCCCC)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |